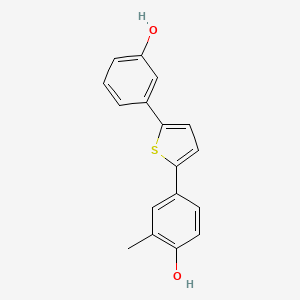

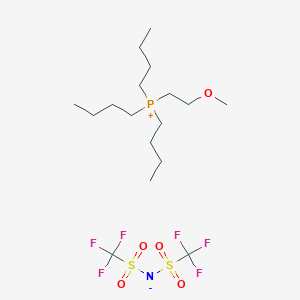

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol is a phenol-based molecule that is of interest due to its potential electroactive properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and behaviors that 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol may exhibit.

Synthesis Analysis

The synthesis of related electroactive phenol-based polymers has been demonstrated in the literature. For instance, a monomer named 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) was synthesized through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . This process involved electrochemical polymerization using LiClO4 as the supporting electrolyte in acetonitrile. The polymerization was further extended to copolymerization with thiophene and 3,4-ethylenedioxythiophene in a similar electrolyte-solvent system. The oxidative polycondensation reaction was carried out in an aqueous alkaline medium using NaOCl as the oxidant . These methods could potentially be adapted for the synthesis of 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol and its polymers.

Molecular Structure Analysis

The molecular structure of phenol derivatives can be extensively studied using various spectroscopic and computational techniques. For example, quantum chemical calculations were performed on a structurally similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, using DFT (B3LYP) with 6-31G(d,p) and LanL2DZ basis sets . These calculations can provide detailed information on molecular parameters such as bond lengths and angles, as well as insights into the electronic structure through analyses like HOMO-LUMO, Fukui functions, and molecular electrostatic potential (MEP) . Similar studies could be conducted on 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol to understand its molecular structure.

Chemical Reactions Analysis

The reactivity of phenol-based compounds can be inferred from their electronic structure and the presence of functional groups. The molecular docking and quantum chemical calculations mentioned in the second paper can predict the biological effects based on molecular docking results, which implies potential reactivity with biological targets. The electroactive phenol-based polymer mentioned in the first paper was synthesized by oxidative polycondensation, indicating that the phenol moiety can undergo oxidation reactions to form polymers. These analyses can be applied to predict the chemical reactions that 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol-based compounds are crucial for their practical applications. The first paper provides characterizations of the synthesized monomer and polymer using techniques such as FT-IR, UV–vis, 1H-NMR, TG–DTA, DSC, GPC, and solubility tests. The electrical conductivities were measured, and fluorescence measurements were carried out in various solvents . These characterizations are essential for understanding the stability, solubility, thermal properties, and electrical properties of the compounds. Similar analyses would be necessary to comprehensively characterize the physical and chemical properties of 4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol.

Scientific Research Applications

Synthesis and Polymer Applications

Research by Kaya and Aydın (2012) introduced a novel approach for synthesizing an electroactive phenol-based polymer, which included derivatives similar to the compound of interest. The polymer exhibited promising electrical conductivities and fluorescence properties, suggesting potential applications in electronic and optoelectronic devices (Kaya & Aydın, 2012).

Sensing Technologies

Ma et al. (2013) reported the development of selective and colorimetric fluoride chemosensors, incorporating phenol hydroxyl groups. These sensors demonstrated significant sensitivity towards fluoride ions, indicating potential applications in environmental monitoring and health care (Ma et al., 2013).

Antibacterial and Antifungal Screening

A study by Landage, Thube, and Karale (2019) focused on synthesizing novel derivatives with potential antibacterial activities. These compounds were evaluated for their efficacy against various bacterial strains, showcasing the compound's relevance in developing new antimicrobial agents (Landage et al., 2019).

Material Science and Photovoltaic Applications

Research on small molecules containing rigidified thiophenes for bulk-heterojunction solar cells by Gupta et al. (2015) explored derivatives related to the compound . These molecules were designed to enhance the efficiency of solar cells, indicating the compound's utility in renewable energy technologies (Gupta et al., 2015).

Mechanism of Action

- The primary target of this compound is likely a specific receptor or enzyme. Unfortunately, I couldn’t find specific information about its exact target. However, indole derivatives have been reported to interact with various receptors, including those involved in antiviral, anti-inflammatory, anticancer, and antidiabetic activities .

- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with antiviral, antioxidant, and antitubercular effects .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

4-[5-(3-hydroxyphenyl)thiophen-2-yl]-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2S/c1-11-9-13(5-6-15(11)19)17-8-7-16(20-17)12-3-2-4-14(18)10-12/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDRVGLMFQWTDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC(=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(3-Hydroxyphenyl)thiophen-2-yl)-2-methylphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)